

6-Bromo-2,2'-bipyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromo-2,2'-bipyridine**

Cat. No.: **B106941**

[Get Quote](#)

An In-depth Technical Overview of a Key Heterocyclic Building Block

This technical guide provides a comprehensive overview of **6-Bromo-2,2'-bipyridine**, a crucial heterocyclic compound utilized by researchers, scientists, and drug development professionals. Valued for its unique structural properties, this bipyridine derivative serves as a fundamental building block in the synthesis of complex molecules for materials science, coordination chemistry, and pharmaceutical development. Its applications range from the creation of ligands for catalysis and functional metal complexes to its use as a precursor in the development of organic light-emitting diodes (OLEDs) and photoresists.[\[1\]](#)[\[2\]](#)

Core Properties and Identification

6-Bromo-2,2'-bipyridine is identified by the CAS Number 10495-73-5.[\[3\]](#)[\[4\]](#)[\[5\]](#) It is a halogenated heterocyclic compound that is typically supplied as a white to off-white crystalline powder or lumps.[\[1\]](#)[\[2\]](#)

Physicochemical Data

The key physical and chemical properties of **6-Bromo-2,2'-bipyridine** are summarized in the table below, providing essential data for experimental design and execution.

Property	Value	References
CAS Number	10495-73-5	[3] [4] [5]
Molecular Formula	C ₁₀ H ₇ BrN ₂	[3] [4]
Molecular Weight	235.08 g/mol	[3] [4] [5]
Melting Point	72.0 to 76.0 °C	[4]
Boiling Point	133 °C at 2.2 mmHg	[4]
Appearance	White to almost white powder/lumps	[1] [2]
Purity	Typically ≥97%	[3]
Solubility	Soluble in Chloroform, Methanol	
Density (Predicted)	1.493 ± 0.06 g/cm ³	[4]

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the compound's identity and purity.

Spectroscopy	Data
¹ H NMR (CDCl ₃)	A representative spectrum shows characteristic signals for the aromatic protons of the bipyridine core. The chemical shifts are influenced by the bromine substituent and the nitrogen atoms within the rings.
¹³ C NMR	The proton-decoupled ¹³ C NMR spectrum is expected to show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, as they are chemically non-equivalent. Signals for carbons in the aromatic and heteroaromatic regions typically appear between 110-160 ppm. The carbon atom directly bonded to the bromine atom (C6) would be expected to have its chemical shift significantly influenced by the halogen.

Synthesis and Experimental Protocols

The synthesis of **6-Bromo-2,2'-bipyridine** can be achieved through several palladium-catalyzed cross-coupling reactions. The Stille coupling reaction is a common and effective method. It involves the reaction of an organotin compound (stannane) with an organic halide.

Experimental Protocol: Synthesis via Stille Coupling

This protocol outlines a general procedure for the synthesis of **6-Bromo-2,2'-bipyridine** using 2,6-dibromopyridine and a pyridyl stannane reagent.

Materials:

- 2,6-Dibromopyridine
- 2-(Tributylstannylyl)pyridine
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

- Toluene, anhydrous
- Dichloromethane (DCM)
- 6M Hydrochloric acid (HCl)
- Ammonia solution
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- Reaction Setup: In a two-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2,6-dibromopyridine (1.0 equivalent) in anhydrous toluene.
- Addition of Reagents: To the stirred solution, add 2-(tributylstannyly)pyridine (1.5 equivalents) followed by the catalyst, tetrakis(triphenylphosphine)palladium(0) (approx. 0.01 equivalents).
- Reaction Conditions: Heat the reaction mixture to 80°C and stir for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Workup - Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.
- Acid-Base Extraction: Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and extract with 6M HCl solution. The product will move to the aqueous layer.
- Isolation: Separate and collect the aqueous layer. Basify the aqueous solution by carefully adding ammonia solution until the pH is alkaline.
- Final Extraction: Extract the product from the basified aqueous layer with dichloromethane (3x).

- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate mixture as the eluent (e.g., a 5:1 v/v ratio), to afford **6-Bromo-2,2'-bipyridine** as a white solid.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the Stille coupling synthesis of **6-Bromo-2,2'-bipyridine**.

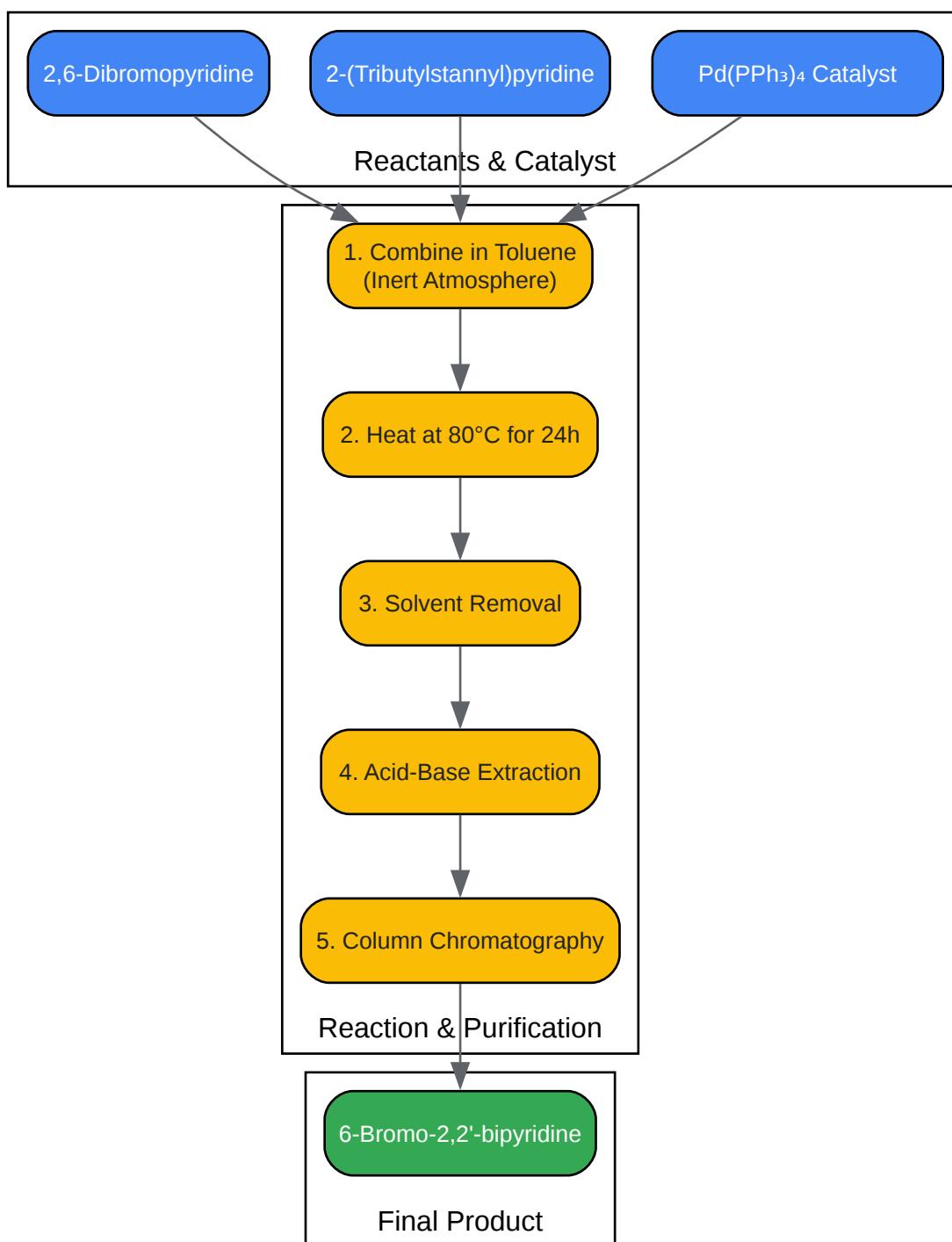


Figure 1: Stille Coupling Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Stille Coupling Synthesis Workflow

Applications in Research and Development

6-Bromo-2,2'-bipyridine is a versatile intermediate with significant utility in several advanced research areas:

- Materials Science: It is a key precursor for synthesizing electron-transporting materials used in the fabrication of Organic Light-Emitting Diodes (OLEDs). The bipyridine core provides a robust scaffold for building complex, functional organic molecules.
- Coordination Chemistry: As a bidentate ligand, it readily chelates with various metal ions. The bromine atom offers a site for further functionalization, allowing for the synthesis of tailored ligands with specific electronic and steric properties for use in catalysis and sensor development.
- Pharmaceutical Synthesis: Bipyridine scaffolds are present in numerous biologically active compounds. **6-Bromo-2,2'-bipyridine** serves as a valuable starting material for creating novel drug candidates through subsequent cross-coupling reactions or other modifications at the bromine position.

This technical guide serves as a foundational resource for professionals working with **6-Bromo-2,2'-bipyridine**, providing essential data and procedural insights to facilitate its effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
2. pubs.acs.org [pubs.acs.org]
3. web.pdx.edu [web.pdx.edu]
4. researchgate.net [researchgate.net]
5. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [6-Bromo-2,2'-bipyridine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b106941#6-bromo-2-2-bipyridine-cas-number-and-properties\]](https://www.benchchem.com/product/b106941#6-bromo-2-2-bipyridine-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com